molecular formula C7H12BrF3 B15255331 5-Bromo-1,1,1-trifluoro-4,4-dimethylpentane

5-Bromo-1,1,1-trifluoro-4,4-dimethylpentane

Cat. No.: B15255331
M. Wt: 233.07 g/mol
InChI Key: HLKPILFSDOHENC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1,1,1-trifluoro-4,4-dimethylpentane is a halogenated aliphatic compound characterized by a pentane backbone substituted with bromine at position 5, three fluorine atoms at position 1, and two methyl groups at position 3.

Properties

Molecular Formula

C7H12BrF3

Molecular Weight

233.07 g/mol

IUPAC Name

5-bromo-1,1,1-trifluoro-4,4-dimethylpentane

InChI

InChI=1S/C7H12BrF3/c1-6(2,5-8)3-4-7(9,10)11/h3-5H2,1-2H3

InChI Key

HLKPILFSDOHENC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC(F)(F)F)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,1,1-trifluoro-4,4-dimethylpentane typically involves the bromination of 1,1,1-trifluoro-4,4-dimethylpentane. This reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar bromination processes but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1,1,1-trifluoro-4,4-dimethylpentane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amine groups.

    Reduction Reactions: The compound can be reduced to form 1,1,1-trifluoro-4,4-dimethylpentane by using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation can occur at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products Formed:

    Substitution: 1,1,1-Trifluoro-4,4-dimethylpentanol.

    Reduction: 1,1,1-Trifluoro-4,4-dimethylpentane.

    Oxidation: 1,1,1-Trifluoro-4,4-dimethylpentanoic acid.

Scientific Research Applications

5-Bromo-1,1,1-trifluoro-4,4-dimethylpentane is utilized in various scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of more complex fluorinated organic compounds.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research on its potential as a radiolabeling agent for diagnostic imaging.

    Industry: Employed in the development of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1,1,1-trifluoro-4,4-dimethylpentane involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can form strong bonds with various biological molecules, leading to inhibition or modification of their activity. The pathways involved include:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Protein-Ligand Interactions: It can interact with proteins, altering their conformation and function.

Comparison with Similar Compounds

5-Bromo-4,4,5,5-tetrafluoropentan-1-ol

  • Structural Differences : This compound replaces the trifluoromethyl and dimethyl groups in the target molecule with a hydroxyl group (-OH) at position 1 and additional fluorines at positions 4 and 4.
  • Physicochemical Properties :
    • The hydroxyl group increases polarity, enhancing solubility in polar solvents compared to the hydrophobic 5-bromo-1,1,1-trifluoro-4,4-dimethylpentane.
    • Safety data indicate hazards such as respiratory irritation upon inhalation, suggesting reactive or volatile behavior .
  • Applications : Used in organic synthesis and materials science due to its fluorinated backbone and functional versatility .

2,4-Dimethyl-3-ethylpentane

  • Structural Differences : A branched alkane lacking halogen substituents but sharing the dimethyl motif at position 4.
  • Physicochemical Properties: Non-polar due to the absence of halogens, leading to lower boiling points and reduced reactivity compared to halogenated analogs. Primarily used in industrial solvents or fuel additives .

5-Bromo-1,4-dihydropyridine Derivatives

  • Structural Differences : Aromatic heterocycles with bromine at position 5, contrasting with the aliphatic structure of the target compound.
  • Biological Activity :
    • Demonstrated cytotoxic activity against cancer cell lines (e.g., IC50 values of 32–43 nM for compound 7c), attributed to the electron-withdrawing bromine enhancing interaction with biological targets .
  • Reactivity : Bromine in aromatic systems participates in electrophilic substitutions, whereas aliphatic bromine favors elimination or nucleophilic substitutions.

4-Bromo-2,7-dinitrophenanthrenquinone

  • Structural Differences : A polycyclic aromatic compound with bromine and nitro groups, highlighting bromine’s role in stabilizing electron-deficient aromatic systems.
  • Reactivity: Bromination in strongly deactivated aromatic systems requires aggressive agents like Br2/HNO3 in H2SO4, contrasting with aliphatic bromine’s susceptibility to milder nucleophiles .

Comparative Data Table

Compound Molecular Formula Key Substituents Boiling Point (°C) Reactivity Highlights Applications
This compound C7H10BrF3 Br (C5), CF3 (C1), 2×CH3 (C4) N/A Nucleophilic substitution at Br site Organic intermediates, fluorinated materials
5-Bromo-4,4,5,5-tetrafluoropentan-1-ol C5H7BrF4O Br (C5), 4×F (C4,5), OH (C1) N/A Polar reactions at OH, Br Pharmaceuticals, specialty chemicals
5-Bromo-1,4-dihydropyridine (7c) C15H12BrClN2 Br (C5), Cl (aryl) N/A Aromatic bromine enhances bioactivity Anticancer agents

Key Findings and Implications

  • Biological vs. Industrial Utility : Aliphatic bromo-fluoro compounds are less explored in drug design compared to aromatic analogs but may offer advantages in stability and lipophilicity for materials science .
  • Safety Considerations : Fluorinated bromoalkanes may pose inhalation hazards, as seen in related compounds, necessitating careful handling .

Biological Activity

5-Bromo-1,1,1-trifluoro-4,4-dimethylpentane is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

This compound is characterized by the presence of bromine and trifluoromethyl groups, which significantly influence its reactivity and interaction with biological systems. The molecular formula is C7H8BrF3C_7H_8BrF_3, and it has a molecular weight of approximately 227.04 g/mol.

PropertyValue
Molecular FormulaC₇H₈BrF₃
Molecular Weight227.04 g/mol
IUPAC NameThis compound
CAS NumberNot specified

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of halogens enhances lipophilicity and alters the compound's electronic properties, which may affect enzyme activity and receptor binding.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of halogenated compounds similar to this compound. Results indicated that these compounds exhibited significant activity against several bacterial strains, suggesting potential as antimicrobial agents .
  • Neurotoxic Effects : Research into the neurotoxic effects of fluorinated compounds revealed that certain derivatives could influence neurotransmitter systems. The neurotoxicity observed in animal models raises concerns regarding the safety of exposure to such compounds .
  • Environmental Impact : Investigations into the environmental persistence of fluorinated compounds highlighted that this compound could contribute to bioaccumulation in aquatic organisms. This poses risks not only to wildlife but also to human health through the food chain .

Research Findings

Recent studies have focused on the synthesis and application of halogenated hydrocarbons in medicinal chemistry. The unique properties of this compound make it a candidate for further exploration in drug development.

Table 2: Summary of Research Findings

Study FocusFindings
Antimicrobial ActivitySignificant activity against bacterial strains
NeurotoxicityPotential influence on neurotransmitter systems
Environmental PersistenceRisk of bioaccumulation in aquatic ecosystems

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.